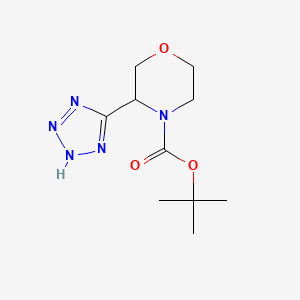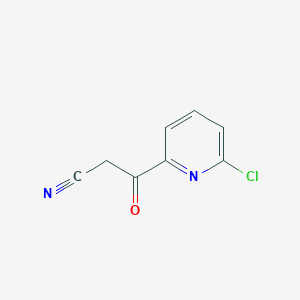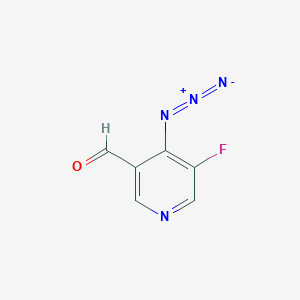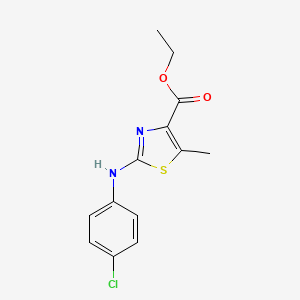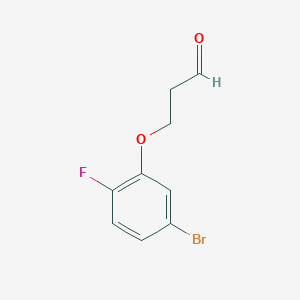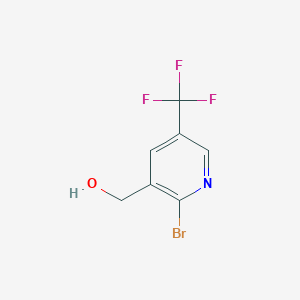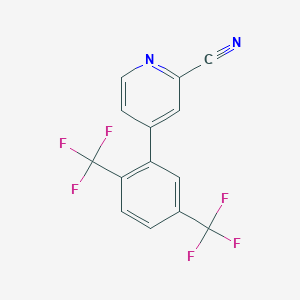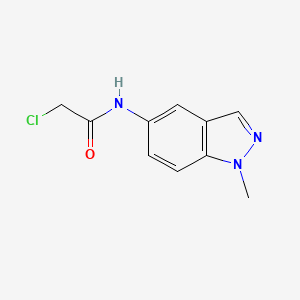
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide” is a chemical compound with the molecular formula C10H10ClN3O . It is a monoclinic crystal structure .
Synthesis Analysis
The synthesis of indazole-containing compounds, such as “2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide” is characterized by a monoclinic crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced study .Chemical Reactions Analysis
The synthesis of indazole-containing compounds involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.
Antitumor Activity
Indazole derivatives have been reported to exhibit significant antitumor activities . Compounds with an indazole moiety have been evaluated against various tumor cell lines, showing promising results in inhibiting cancer cell proliferation .
Serotonergic Activity
Indazole compounds have also been synthesized and evaluated for their potential as serotonin receptor agonists . This application is particularly relevant in the development of drugs that target serotonergic pathways, which can be useful in treating disorders such as depression and anxiety .
Anti-inflammatory and Analgesic Properties
Some indazole derivatives have demonstrated anti-inflammatory and analgesic activities , which could make them suitable candidates for the development of new pain relief medications. They have been compared with established drugs like indomethacin and celecoxib, showing competitive results .
Insecticidal Properties
The indazole nucleus is known to confer insecticidal properties to compounds, which can be leveraged in the development of new insecticides. This application is crucial for agriculture and public health, providing a means to control pest populations .
Antiprotozoal Activity
Indazoles have shown antiprotozoal activity , suggesting their use in treating protozoal infections. This is an important area of research, especially for diseases that are prevalent in tropical regions .
Antiviral Applications
Lastly, indazole derivatives have been identified with antiviral activities , making them potential candidates for the development of antiviral drugs. This is particularly significant given the ongoing need for new treatments against emerging viral infections .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include this compound, are known to have a wide variety of medicinal applications . They have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, leading to altered cell cycle progression and volume regulation .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk , it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation.
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential antitumor, insecticidal, antiprotozoal, and antiviral activities .
properties
IUPAC Name |
2-chloro-N-(1-methylindazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-9-3-2-8(13-10(15)5-11)4-7(9)6-12-14/h2-4,6H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGEHCTKYVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231467 | |
| Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide | |
CAS RN |
1427460-62-5 | |
| Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



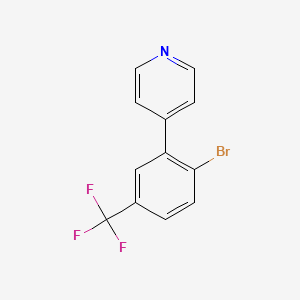

![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)
